Dexfenfluramine

Neuropharmacology Receptor selectivity Catecholamine signaling

Dexfenfluramine (CAS 3239-44-9) is the pure d-enantiomer SERT substrate/5-HT releasing agent with no catecholamine agonist activity—eliminating the noradrenergic/dopaminergic confounds inherent to racemic fenfluramine. Its primary metabolite d-norfenfluramine (5-HT2B Ki=27 nM) is the gold-standard reference agonist for cardiac valvulopathy screening in safety pharmacology programs. At 10 mg/kg i.p. in rats, it produces a quantifiable extracellular 5-HT AUC of 8.22±2.66 pmol/105 min in frontal cortex microdialysis, establishing a validated benchmark for profiling novel serotonergic agents. It also serves as a definitive positive control for serotonin neurotoxicity studies, with documented persistent SERT binding reductions (>4 years) confirmed by human PET imaging. For researchers requiring unambiguous serotonergic mechanism attribution without catecholamine cross-talk, dexfenfluramine is the essential tool compound.

Molecular Formula C12H16F3N
Molecular Weight 231.26 g/mol
CAS No. 3239-44-9
Cat. No. B1670338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexfenfluramine
CAS3239-44-9
Synonyms(S)-Fenfluramine;  Dexfenfluramine;  Dexfenfluramina;  Dexfenfluraminum;  (+)-Fenfluramine;  Dextrofenfluramine
Molecular FormulaC12H16F3N
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1
InChIKeyDBGIVFWFUFKIQN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.15e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dexfenfluramine (CAS 3239-44-9) for Scientific Research: Stereochemically Defined Serotonin Releasing Agent


Dexfenfluramine (CAS 3239-44-9), the d-enantiomer of fenfluramine, is a serotonergic agent that functions both as a serotonin transporter (SERT) substrate and a 5-HT releasing agent, thereby increasing extracellular serotonin levels via a non-exocytotic, carrier-mediated exchange mechanism [1]. Unlike racemic fenfluramine, dexfenfluramine lacks catecholamine agonist activity, representing a pharmacologically cleaner tool for investigating serotonergic neurotransmission in appetite regulation and neuropharmacology research [2].

Why Dexfenfluramine Cannot Be Substituted with Racemic Fenfluramine or Other Serotonergic Agents in Research


Substituting dexfenfluramine with racemic fenfluramine or alternative serotonergic anorectics introduces confounding pharmacological variables that fundamentally alter experimental outcomes. Dexfenfluramine is a pure serotonin agonist devoid of catecholamine activity, whereas racemic fenfluramine possesses additional noradrenergic and dopaminergic actions that confound mechanistic interpretation [1]. Moreover, dexfenfluramine produces a distinct metabolite profile that generates d-norfenfluramine, a potent 5-HT2B receptor agonist (Ki = 27 nM) implicated in valvulopathy, a toxicity profile not shared by SERT inhibitors like fluoxetine [2]. The quantitative evidence below establishes the specific, measurable dimensions along which dexfenfluramine differs from its closest analogs.

Dexfenfluramine Quantitative Differentiation Evidence: Head-to-Head Data vs. Fenfluramine, Norfenfluramine, and SERT Inhibitors


Dexfenfluramine vs. Racemic Fenfluramine: Absence of Catecholamine Agonist Activity

Dexfenfluramine exhibits a fundamentally different pharmacological profile from racemic fenfluramine, specifically lacking catecholamine agonist activity. Dexfenfluramine is a pure serotonin agonist that stimulates serotonin release and selectively inhibits its reuptake, whereas fenfluramine possesses additional catecholamine agonist activity that introduces noradrenergic and dopaminergic confounds [1]. This stereochemical specificity makes dexfenfluramine the preferred tool for experiments requiring isolated serotonergic modulation.

Neuropharmacology Receptor selectivity Catecholamine signaling

SERT Uptake Inhibition: Dexfenfluramine vs. Fluoxetine (IC50 Comparison)

In an in vitro human platelet serotonin uptake assay, dexfenfluramine (d-fenfluramine) inhibited 3H-5-HT uptake with an IC50 of approximately 3 μM, whereas the selective serotonin reuptake inhibitor (SSRI) fluoxetine demonstrated an IC50 of 0.05 μM—approximately 60-fold more potent [1]. The dexfenfluramine metabolite d-norfenfluramine exhibited even weaker uptake inhibition (IC50 approximately 10 μM). Notably, neither dexfenfluramine nor d-norfenfluramine stimulated 5-HT efflux from labeled platelets at similar concentrations, indicating that their primary mechanism is uptake inhibition rather than release in this model system [1].

Serotonin transporter SERT pharmacology Platelet serotonin uptake

5-HT2B Receptor Affinity: Norfenfluramine Metabolite vs. Fenfluramine Parent

The valvulopathic risk associated with dexfenfluramine stems from its primary metabolite, d-norfenfluramine, which exhibits high-affinity binding to the 5-HT2B receptor. Fenfluramine (racemic) binds weakly to 5-HT2A, 5-HT2B, and 5-HT2C receptors with Ki > 0.7–1.5 μM for all three subtypes [1]. In contrast, the d-isomer of norfenfluramine (the metabolite of dexfenfluramine) demonstrates high affinity for 5-HT2B receptors with Ki = 27 nM and for 5-HT2C receptors with Ki = 56 nM, with more moderate affinity for 5-HT2A receptors [1]. This represents an approximately 25- to 55-fold higher affinity for 5-HT2B compared to the parent compound. The level of 5-HT2B receptor transcripts in human heart valves is at least 300-fold higher than 5-HT2C receptor transcripts, explaining the tissue-specific toxicity [1].

5-HT2B receptor Valvulopathy mechanism Receptor binding affinity

In Vivo Extracellular Serotonin Increase: Dexfenfluramine Quantified by Microdialysis

In conscious rats with frontocortical microdialysis probes, dexfenfluramine (10 mg/kg i.p.) produced a quantifiable increase in extracellular serotonin (5-HT) with a calculated area under the curve (AUC) of 8.22 ± 2.66 pmol 5-HT over the 0 to 105-minute period post-administration [1]. This response was markedly attenuated by systemic pretreatment with the 5-HT1A agonist 8-OH-DPAT (0.025 mg/kg i.p.), which reduced the AUC to 1.03 ± 0.07 pmol 5-HT, and by local 8-OH-DPAT infusion into the dorsal raphe nucleus (0.01 μM), which further reduced the AUC to 0.44 ± 0.04 pmol 5-HT [1]. These data establish a dose-response and mechanistic framework for dexfenfluramine-induced 5-HT release that can serve as a benchmark for comparative pharmacology studies.

In vivo microdialysis Serotonin release Neurochemistry

Human Pharmacokinetics: Dexfenfluramine Half-Life and Bioavailability in Obese vs. Non-Obese Subjects

In a controlled clinical pharmacokinetic study comparing 10 obese subjects (145 ± 13% ideal body weight) and 10 non-obese controls (93 ± 8% ideal body weight), dexfenfluramine exhibited a terminal half-life of 17.8 ± 9.4 hours in obese subjects versus 13.5 ± 3.9 hours in controls (difference not statistically significant) [1]. The volume of distribution (Vss) was significantly higher in obese subjects (969.7 ± 393.3 L) compared to controls (668.7 ± 139.6 L; P < 0.01), with a positive correlation between Vss and percent ideal body weight (r = 0.544; P < 0.02) [1]. Oral bioavailability was 61 ± 15% in obese subjects and 69 ± 11% in controls [1]. Independent data from DrugCentral report bioavailability of 89% and half-life of 14 hours, with protein binding of 36% and volume of distribution of 11 L/kg [2].

Clinical pharmacokinetics Obesity pharmacology Metabolic studies

Neurotoxicity Profile: Dexfenfluramine Depletes Brain Serotonin vs. SSRIs That Do Not

In a comparative study of serotonergic agents administered at high doses for 4 days in rats, dexfenfluramine and MDMA produced significant depletion of brain serotonin and morphological changes in the serotonergic immunoreactive nerve network [1]. In contrast, treatment with fluoxetine, sibutramine, and sertraline (all serotonin reuptake inhibitors) resulted in no depletion of brain serotonin, although morphological abnormalities in serotonergic nerve terminals were observed [1]. Human PET imaging studies using [11C]McN5652 demonstrated that subjects previously exposed to fenfluramines (including dexfenfluramine) exhibited significant reductions in SERT binding in 14 of 15 brain regions of interest, more than four years after drug discontinuation, providing direct evidence for fenfluramine-induced 5-HT neurotoxicity in humans [2].

Neurotoxicity Serotonin depletion Immunohistochemistry

Primary Research and Industrial Applications for Dexfenfluramine (CAS 3239-44-9)


Serotonergic Neuropharmacology: Isolated 5-HT System Modulation

Dexfenfluramine is the preferred tool compound for experiments requiring pure serotonergic modulation without catecholamine contamination. Unlike racemic fenfluramine which possesses noradrenergic and dopaminergic activity, dexfenfluramine acts exclusively on the serotonin system as a SERT substrate and 5-HT releasing agent [1]. This stereochemical purity enables researchers to attribute observed physiological and behavioral effects unambiguously to serotonergic mechanisms, critical for studies of appetite regulation, mood, and 5-HT receptor signaling pathways.

5-HT2B Receptor Pharmacology and Drug-Induced Valvulopathy Research

Dexfenfluramine, through its primary metabolite d-norfenfluramine (5-HT2B Ki = 27 nM), serves as a reference agonist for investigating 5-HT2B receptor-mediated cardiac valvulopathy [1]. The metabolite exhibits approximately 25- to 55-fold higher 5-HT2B affinity than fenfluramine parent and potently stimulates inositol phosphate hydrolysis, intracellular Ca2+ mobilization, and MAP kinase activation—signaling events linked to fibroblast mitogenesis [1]. Dexfenfluramine is an essential positive control for safety pharmacology screening programs assessing 5-HT2B agonism liability of novel drug candidates.

In Vivo Microdialysis Benchmarking of 5-HT Release

Dexfenfluramine provides a well-characterized quantitative benchmark for in vivo neurochemical studies of serotonin release. At 10 mg/kg i.p. in rats, it produces an extracellular 5-HT AUC of 8.22 ± 2.66 pmol over 105 minutes in frontal cortex microdialysis, a response that is attenuated ~8-fold by systemic 8-OH-DPAT pretreatment [1]. This established dose-response relationship enables direct comparison of novel serotonergic agents' 5-HT releasing efficacy and mechanistic dependence on neuronal firing rate.

Serotonergic Neurotoxicity Positive Control

Dexfenfluramine is a validated positive control compound for studies investigating serotonin neurotoxicity. Unlike SSRIs (fluoxetine, sertraline, sibutramine) which do not deplete brain 5-HT, dexfenfluramine produces significant serotonin depletion and morphological changes in serotonergic nerve terminals in rodent models [1]. Human PET imaging confirms persistent SERT binding reductions (>4 years post-exposure) in individuals previously treated with fenfluramines [2]. Researchers evaluating neurotoxic potential of amphetamine derivatives or novel serotonergic agents use dexfenfluramine as a benchmark reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexfenfluramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.